methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₄O₄ and a molecular weight of 306.32 g/mol . Its structure features a pyrrolo[2,3-b]pyridine core substituted with:
- A 1-isopentyl chain (contributing to lipophilicity),
- A 5-nitro group (electron-withdrawing, influencing reactivity),
- A methyl carboxylate ester at position 2 (affecting solubility and metabolic stability).
Properties
IUPAC Name |
methyl 3-amino-1-(3-methylbutyl)-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-8(2)4-5-17-12(14(19)22-3)11(15)10-6-9(18(20)21)7-16-13(10)17/h6-8H,4-5,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQCYHCTHFYTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C2=C1N=CC(=C2)[N+](=O)[O-])N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
- Starting from 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, esterification is achieved by treating with trimethylsilyldiazomethane in a mixture of N,N-dimethylformamide and methanol at room temperature overnight.
- The reaction yields the methyl ester intermediate, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Purification is performed by silica gel chromatography using ethyl acetate/hexane gradients.
- Yield: Approximately 35% isolated yield reported.
- Analytical data: MS (positive ion electrospray) m/z 177 (M+H)+.
Nitration at the 5-Position
- The methyl ester is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
- This introduces the nitro group selectively at the 5-position of the pyrrolo[2,3-b]pyridine ring.
- The nitration product is methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Subsequent hydrolysis with aqueous lithium hydroxide in methanol can provide the corresponding acid if needed.
- This step is critical for introducing the electron-withdrawing nitro substituent.
- Yield and purity details vary depending on reaction scale and conditions.
Amination at the 3-Position
- The nitro group can be reduced or converted to an amino group by catalytic hydrogenation or chemical reduction methods.
- Alternatively, direct amination can be achieved by reaction with ammonium hydroxide in methanol at elevated temperature (~80°C) overnight.
- This produces methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives.
- Yield: High yields (~90%) reported for this amination step.
- The amino group is essential for biological activity and further functionalization.
N-Alkylation with Isopentyl Group
- The N-1 position of the pyrrolo[2,3-b]pyridine ring is alkylated using an appropriate alkyl halide, such as 3-methylbutyl bromide (isopentyl bromide).
- The reaction is carried out in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperature (0°C to room temperature).
- After stirring for several hours to overnight, the reaction mixture is quenched and purified by preparative reverse-phase HPLC or column chromatography.
- This step installs the isopentyl substituent critical for pharmacokinetic properties.
Final Purification and Characterization
- The crude product is purified by chromatographic methods (silica gel or preparative HPLC).
- Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point determination.
- Purity is confirmed by LC-MS and HPLC retention times.
- Typical molecular weight: 306.32 g/mol for the final compound.
- Physical state: solid, often yellowish due to nitro group presence.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | Trimethylsilyldiazomethane, DMF/MeOH | RT | Overnight | ~35 | Methyl ester formation |
| 2 | Nitration | HNO3 / H2SO4 | Controlled (0-25°C) | Few hours | Variable | Selective nitration at 5-position |
| 3 | Amination | NH3·H2O in MeOH | 80°C | Overnight | ~90 | Conversion of nitro to amino group |
| 4 | N-Alkylation | 3-Methylbutyl bromide, NaH, THF/DMF | 0°C to RT | Several hours | Variable | Installation of isopentyl substituent |
| 5 | Purification | Silica gel chromatography / preparative HPLC | - | - | - | Isolation of pure final compound |
Research Findings and Notes
- The synthetic routes are derived from patent US20090233956A1 and related literature describing pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors with potential pharmaceutical applications.
- The nitration and amination steps are crucial for biological activity, as the nitro and amino groups influence binding to kinase targets.
- Alkylation at N-1 with isopentyl improves lipophilicity and cellular uptake.
- The methyl ester group can serve as a prodrug moiety, potentially hydrolyzed in vivo to the corresponding acid.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yields and selectivity.
- The compound exhibits moderate solubility and favorable pharmacokinetic properties, including blood-brain barrier permeability and CYP1A2 inhibition, according to computational predictions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the pyrrolopyridine core.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibit promising antiviral properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been studied for their efficacy against various viral pathogens, including HIV and influenza viruses. A study highlighted that certain pyrrolo derivatives showed significant inhibition of viral replication at micromolar concentrations, suggesting a potential pathway for developing antiviral therapies .
Janus Kinase Inhibition
The compound's structural characteristics position it as a potential Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating inflammatory diseases and certain cancers. Patents have been filed detailing the synthesis of heteroaryl substituted pyrrolo[2,3-b]pyridines as JAK inhibitors, indicating that similar compounds could modulate immune responses effectively .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. The structural motifs present in this compound are often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Further research is needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
Emerging research suggests that pyrrolo derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier and interact with neuronal pathways could make this compound a candidate for further investigation in neuropharmacology.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo[2,3-b]Pyridine Family
Table 1: Key Structural and Physical Properties
Key Findings :
- Nitro vs. Bromo Groups : The nitro group in the target compound enhances electrophilic reactivity compared to the bromo-substituted analogue, which is more suited for cross-coupling reactions .
- Steric Effects: Bulky groups (e.g., benzoylamino) in the analogue from may reduce binding affinity in enzyme assays compared to the smaller amino group in the target compound .
Analogues in Related Heterocyclic Systems
Table 2: Comparison with Thieno-Pyridine and Pyrano-Pyridine Derivatives
Key Findings :
- Basicity and Solubility: The dimethylamino and methoxy groups in the pyrrolo[2,3-c]pyridine analogue () increase water solubility (clogP ~1.2) compared to the target compound (clogP ~2.8), favoring aqueous-phase reactions .
Regulatory and Application Differences
- Regulatory Status: The target compound is explicitly flagged for R&D use under TSCA exemptions, whereas analogues like the thieno-pyridine derivative () are marketed with detailed safety data sheets .
- Synthetic Utility : The nitro group in the target compound facilitates reduction to amines for further derivatization, a pathway less accessible in bromo- or methoxy-substituted analogues .
Biological Activity
Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 274.32 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is critical for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrole Ring : Utilizing appropriate precursors to establish the bicyclic structure.
- Nitro Group Introduction : Employing nitration techniques to incorporate the nitro group at the 5-position.
- Carboxylate Esterification : Converting the carboxylic acid to its methyl ester form through reaction with methanol in the presence of an acid catalyst.
These synthetic routes ensure high purity and yield of the compound, making it suitable for further biological evaluation.
Anticancer Potential
Research indicates that this compound exhibits inhibitory effects on various protein kinases , which are crucial for cancer cell proliferation. In particular, studies have highlighted its activity against:
- IGF1 (Insulin Growth Factor 1) : Implicated in tumor growth and survival.
- Aurora Kinases : Involved in cell division; inhibition can lead to cancer cell death.
In vitro assays demonstrated that this compound can effectively inhibit kinase activity at nanomolar concentrations, suggesting strong potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolopyridine scaffold can lead to derivatives with enhanced potency or selectivity. For instance:
| Position | Modification | Effect |
|---|---|---|
| 5 | Nitro Group | Increases kinase inhibition |
| 3 | Isopentyl Chain | Enhances solubility and bioavailability |
This table summarizes how structural modifications influence biological outcomes, guiding future synthetic efforts .
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 0.5 to 5 µM across different cancer types, indicating potent anticancer properties.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, the compound was tested against a panel of bacterial strains. Results showed that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, demonstrating potential as an antimicrobial agent.
Q & A
Basic Question: What synthetic strategies are recommended for constructing the pyrrolo[2,3-b]pyridine core in this compound?
Methodological Answer:
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Step 1: Condensation of substituted pyridine derivatives with nitroalkenes or α,β-unsaturated carbonyl compounds under acidic conditions to form the fused ring system .
- Step 2: Introduction of the isopentyl group via alkylation at the N1 position using isopentyl bromide in the presence of a base like NaH .
- Step 3: Nitration at the C5 position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 4: Reduction of intermediate nitro groups (if present) to amines using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
Key Data:
- Diastereoselective methods for analogous pyrrolo-pyridine derivatives achieved yields of 65–78% .
- Nitration regioselectivity depends on steric and electronic effects of substituents, with C5 favored in electron-rich systems .
Basic Question: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC-MS: Quantify purity (>95% recommended) and confirm molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₈N₄O₄: 323.13) .
- ¹H/¹³C NMR: Assign signals for key groups:
- Elemental Analysis: Confirm C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Question: What experimental design considerations address contradictions in reported nitration regioselectivity for pyrrolo[2,3-b]pyridines?
Methodological Answer:
Contradictions arise from competing electronic (directing effects) and steric factors:
- Electronic Factors: Electron-donating groups (e.g., -NH₂) at C3 activate C5 for nitration. However, steric hindrance from the isopentyl group at N1 may shift nitration to C7 .
- Resolution Strategy:
- Low-Temperature Nitration: Use HNO₃ in H₂SO₄ at –10°C to minimize kinetic vs. thermodynamic product competition.
- Isotopic Labeling: Track nitration sites using ¹⁵N-labeled intermediates .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict regioselectivity by comparing activation energies for nitration at C5 vs. C7 .
Example Data:
- For a related compound, methyl 3-aryl-5-oxopyrrolidine-2-carboxylate, C5 nitration dominated (72% yield) over C7 (<5%) under optimized conditions .
Advanced Question: How can researchers evaluate the bioactivity of this compound against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays:
- Step 1: Screen against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ kinase assays.
- Step 2: Determine IC₅₀ values via dose-response curves (e.g., 10 nM–100 μM range).
- Step 3: Validate selectivity using thermal shift assays (TSA) to measure binding-induced protein stabilization .
- Structural Analysis:
- Molecular Docking: Use AutoDock Vina to model interactions between the nitro group and kinase ATP-binding pockets .
Key Finding:
Analogous pyrrolo[2,3-b]pyridines showed IC₅₀ values of 0.5–2.0 μM against JAK2, with the nitro group enhancing binding affinity via H-bonding with Lys882 .
Advanced Question: What strategies mitigate decomposition of the nitro group during long-term storage?
Methodological Answer:
- Storage Conditions:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solvent: Use anhydrous DMSO or acetonitrile to avoid hydrolysis.
- Stabilization Additives: Add 1% (w/v) ascorbic acid to scavenge reactive oxygen species .
- Stability Monitoring:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
